molecular formula C15H18O3 B14203035 (3-Ethyloxetan-3-yl)methyl 4-ethenylbenzoate CAS No. 831223-16-6

(3-Ethyloxetan-3-yl)methyl 4-ethenylbenzoate

Cat. No.: B14203035
CAS No.: 831223-16-6
M. Wt: 246.30 g/mol
InChI Key: BYQRUMGPGGTSCU-UHFFFAOYSA-N
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Description

(3-Ethyloxetan-3-yl)methyl 4-ethenylbenzoate: is an organic compound with the molecular formula C14H18O3 It is a derivative of benzoic acid and oxetane, characterized by the presence of an ethenyl group attached to the benzene ring and an ethyloxetanyl group attached to the benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyloxetan-3-yl)methyl 4-ethenylbenzoate typically involves the esterification of 4-ethenylbenzoic acid with (3-ethyloxetan-3-yl)methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: (3-Ethyloxetan-3-yl)methyl 4-ethenylbenzoate can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: Saturated benzoate derivatives.

    Substitution: Nitro or halogenated benzoate derivatives.

Scientific Research Applications

Chemistry: (3-Ethyloxetan-3-yl)methyl 4-ethenylbenzoate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways involving esterases and oxidases.

Medicine: The compound’s potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the field of anti-inflammatory and anticancer drugs.

Industry: In the industrial sector, this compound is used in the production of specialty polymers and resins. Its reactivity makes it suitable for creating materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of (3-Ethyloxetan-3-yl)methyl 4-ethenylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structural configuration and the nature of the target. The pathways involved may include oxidative stress response, signal transduction, and gene expression regulation.

Comparison with Similar Compounds

  • (3-Methyloxetan-3-yl)methyl 4-ethenylbenzoate
  • (3-Butyloxetan-3-yl)methyl 4-ethenylbenzoate
  • (3-Phenyloxetan-3-yl)methyl 4-ethenylbenzoate

Comparison: Compared to its analogs, (3-Ethyloxetan-3-yl)methyl 4-ethenylbenzoate exhibits unique reactivity due to the presence of the ethyl group on the oxetane ring. This structural feature influences its chemical behavior, making it more suitable for specific applications in synthesis and material science. The compound’s balance of hydrophobic and hydrophilic properties also enhances its versatility in various research and industrial contexts.

Properties

CAS No.

831223-16-6

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

(3-ethyloxetan-3-yl)methyl 4-ethenylbenzoate

InChI

InChI=1S/C15H18O3/c1-3-12-5-7-13(8-6-12)14(16)18-11-15(4-2)9-17-10-15/h3,5-8H,1,4,9-11H2,2H3

InChI Key

BYQRUMGPGGTSCU-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)COC(=O)C2=CC=C(C=C2)C=C

Origin of Product

United States

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